molecular formula C9H14ClNO2 B6262900 (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride CAS No. 425366-58-1

(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B6262900
CAS No.: 425366-58-1
M. Wt: 203.7
InChI Key:
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Description

(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride is a chemical compound that features an amino group, a methoxyphenyl group, and an ethan-1-ol moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 4-methoxyphenylacetone using sodium borohydride (NaBH4) in the presence of a suitable solvent such as methanol. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of the precursor compounds. The resulting product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: 4-methoxyphenylacetone or 4-methoxybenzaldehyde.

    Reduction: Secondary or tertiary amines.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-phenethylamines

Uniqueness

(1S)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

425366-58-1

Molecular Formula

C9H14ClNO2

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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